molecular formula C39H62N10O10 B034332 Bicyclic nona-gugyly CAS No. 106372-74-1

Bicyclic nona-gugyly

Cat. No. B034332
M. Wt: 831 g/mol
InChI Key: GVAIGECYQGPQCB-KENYIHBBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bicyclic nona-gugyly is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields. This molecule is composed of two fused rings, which gives it unique properties that make it useful in different areas of research. In

Scientific Research Applications

Bicyclic nona-gugyly has several scientific research applications. One of the most promising applications is in the field of drug discovery. This molecule has been shown to have potential as a drug scaffold, which means it can be used as a structural template for the development of new drugs. Additionally, bicyclic nona-gugyly has been used in the development of new materials, such as polymers and liquid crystals.

Mechanism Of Action

The mechanism of action of bicyclic nona-gugyly is not fully understood. However, it is believed that this molecule interacts with specific receptors in cells, which leads to changes in cellular signaling pathways. These changes can result in a variety of biological effects, including cell proliferation, differentiation, and apoptosis.

Biochemical And Physiological Effects

Bicyclic nona-gugyly has been shown to have several biochemical and physiological effects. In vitro studies have shown that this molecule can inhibit the growth of cancer cells and induce apoptosis. Additionally, bicyclic nona-gugyly has been shown to have anti-inflammatory effects and can modulate the immune response.

Advantages And Limitations For Lab Experiments

One of the main advantages of using bicyclic nona-gugyly in lab experiments is its unique chemical structure. This molecule has two fused rings, which gives it unique properties that make it useful in different areas of research. Additionally, bicyclic nona-gugyly is relatively easy to synthesize, which makes it accessible to a wide range of researchers. However, there are also some limitations to using this molecule in lab experiments. One of the main limitations is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments.

Future Directions

There are several future directions for research on bicyclic nona-gugyly. One area of research that has received a lot of attention is the development of new drugs based on this molecule. Researchers are exploring the potential of bicyclic nona-gugyly as a scaffold for the development of new cancer drugs, anti-inflammatory drugs, and immunomodulatory drugs. Additionally, there is ongoing research on the mechanism of action of this molecule, which could lead to a better understanding of its biological effects. Finally, researchers are exploring the potential of bicyclic nona-gugyly in the development of new materials, such as polymers and liquid crystals.

Synthesis Methods

The synthesis of bicyclic nona-gugyly is a complex process that involves several steps. The most common method used to synthesize this compound is the Diels-Alder reaction. This reaction involves the reaction of a diene and a dienophile to form a cyclohexene ring. The resulting cyclohexene ring is then reacted with a second dienophile to form the bicyclic nona-gugyly molecule.

properties

CAS RN

106372-74-1

Product Name

Bicyclic nona-gugyly

Molecular Formula

C39H62N10O10

Molecular Weight

831 g/mol

IUPAC Name

(4S)-4-[(2-aminoacetyl)amino]-5-[[(2S)-1-[2-[[2-[(5S)-1-[(2S)-2-[[(2S)-2-amino-6-(2-aminoethylamino)hexanoyl]amino]-4-methylpentanoyl]-5-formyl-2H-pyrrol-5-yl]-2-oxoethyl]carbamoyl]pyrrol-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C39H62N10O10/c1-24(2)19-28(47-35(56)27(11-12-33(53)54)45-32(52)21-41)37(58)48-17-7-10-30(48)36(57)44-22-31(51)39(23-50)13-8-18-49(39)38(59)29(20-25(3)4)46-34(55)26(42)9-5-6-15-43-16-14-40/h7-8,10,13,17,23-29,43H,5-6,9,11-12,14-16,18-22,40-42H2,1-4H3,(H,44,57)(H,45,52)(H,46,55)(H,47,56)(H,53,54)/t26-,27-,28-,29-,39-/m0/s1

InChI Key

GVAIGECYQGPQCB-KENYIHBBSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N1CC=C[C@]1(C=O)C(=O)CNC(=O)C2=CC=CN2C(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)CN)NC(=O)[C@H](CCCCNCCN)N

SMILES

CC(C)CC(C(=O)N1CC=CC1(C=O)C(=O)CNC(=O)C2=CC=CN2C(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)CN)NC(=O)C(CCCCNCCN)N

Canonical SMILES

CC(C)CC(C(=O)N1CC=CC1(C=O)C(=O)CNC(=O)C2=CC=CN2C(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)CN)NC(=O)C(CCCCNCCN)N

synonyms

icyclic nona-GUGYLY
cyclo(Glu-Leu-Pro-Gly-Lys-Leu-Pro-Gly)cyclo(1gamma - 5epsilon)Gly
cyclo(glutamyl-leucyl-prolyl-glycyl-lysyl-leucyl-prolyl-glycyl)cyclo(1-gamma-5-epsilon)glycine

Origin of Product

United States

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